Benzene, [(2-bromoethyl)seleno]-
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Overview
Description
Benzene, [(2-bromoethyl)seleno]- is an organoselenium compound that features a benzene ring substituted with a 2-bromoethylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-bromoethyl)seleno]- typically involves the reaction of benzene with 2-bromoethyl selenide under specific conditions. One common method involves the use of a light source, such as an LED with a wavelength of 365 nm, to initiate the reaction. The reaction is carried out in a nitrogen atmosphere with heptane as the solvent. Hydrogen bromide gas is supplied to the reaction mixture, and the reaction is allowed to proceed for a specified duration .
Industrial Production Methods
Industrial production methods for Benzene, [(2-bromoethyl)seleno]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The reaction parameters, such as temperature, pressure, and flow rates, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2-bromoethyl)seleno]- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The seleno group can undergo oxidation to form selenoxides or reduction to form selenides.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce selenoxides and selenides, respectively .
Scientific Research Applications
Benzene, [(2-bromoethyl)seleno]- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential anticancer and antimicrobial properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzene, [(2-bromoethyl)seleno]- involves its interaction with molecular targets through electrophilic substitution reactions. The seleno group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-bromoethyl)-: Similar structure but lacks the seleno group.
Phenethyl bromide: Another related compound with a phenyl group substituted with a bromoethyl group.
Selenobenzene: Contains a seleno group directly attached to the benzene ring.
Uniqueness
Benzene, [(2-bromoethyl)seleno]- is unique due to the presence of both a bromoethyl and a seleno group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
50630-23-4 |
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Molecular Formula |
C8H9BrSe |
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-bromoethylselanylbenzene |
InChI |
InChI=1S/C8H9BrSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
PWGASXBMVGZVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CCBr |
Origin of Product |
United States |
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